Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate
Description
Mass Spectrometry Data
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is limited, analogous spirocyclic systems provide insights:
Key Crystallographic Parameters (Theoretical)
The spirocyclic core adopts a chair-boat conformation , stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group. The tert-butyl group induces steric hindrance, influencing packing efficiency in the crystal lattice.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl$$_3$$) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.43 | Singlet | tert-Butyl (9H, C(CH$$3$$)$$3$$) |
| 2.10–2.70 | Multiplet | Spirocyclic protons (8H, CH$$_2$$) |
| 3.65 | Triplet | N-CH$$_2$$ (2H) |
13C NMR (100 MHz, CDCl$$_3$$) :
| δ (ppm) | Assignment |
|---|---|
| 28.1 | C(CH$$3$$)$$3$$ |
| 80.5 | Quaternary C (spiro junction) |
| 170.2 | Ester carbonyl (C=O) |
| 209.8 | Ketone carbonyl (C=O) |
Infrared (IR) Spectroscopy
| Absorption (cm$$^{-1}$$) | Assignment |
|---|---|
| 1745 | Ester C=O stretch |
| 1702 | Ketone C=O stretch |
| 1250 | C-N stretch (amine) |
| 1150 | C-O-C asymmetric stretch |
UV-Vis Spectroscopy
| λ$$_{\text{max}}$$ (nm) | Transition Type |
|---|---|
| 275 | n → π$$^*$$ (C=O) |
The ketone group dominates the UV profile, with weaker contributions from the ester functionality.
Properties
IUPAC Name |
tert-butyl 8-oxo-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDDOJNQXATXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149584 | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319716-42-1 | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1319716-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidation of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
The most direct and reported method for preparing tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate involves the oxidation of the corresponding hydroxy precursor:
- Starting Material: tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
- Reagent: Dess-Martin periodinane (DMP)
- Solvent: Anhydrous dichloromethane (DCM)
- Conditions: Reaction performed at 0 °C under nitrogen atmosphere, then allowed to warm to room temperature and stirred overnight
- Workup: The reaction mixture is cooled, diluted with DCM, washed sequentially with saturated sodium bicarbonate and sodium thiosulfate aqueous solutions to remove oxidant residues, followed by extraction and drying
- Yield: Approximately 62% isolated yield reported
- Notes: The reaction proceeds cleanly under inert atmosphere, preserving the Boc protecting group and the spirocyclic framework intact.
Multi-step synthesis via azaspiro intermediate compounds (Patent method)
A more elaborate synthetic route is described in patent literature, involving several key steps to construct the azaspirocyclic scaffold and introduce the ketone functionality:
| Step | Reaction Description | Reagents and Conditions | Product Stage |
|---|---|---|---|
| 3 | Reduction of precursor compound with zinc powder | Zinc powder, saturated ammonium chloride solution | Compound iv |
| 4 | Reduction of compound iv with sodium borohydride | NaBH4 | Compound v |
| 5 | Conversion of compound v to mesylate | Methanesulfonyl chloride | Compound vi |
| 6 | Azide substitution of mesylate | Sodium azide | Compound vii |
| 7 | Reduction of azide to amine | Hydrogen gas, palladium on carbon catalyst | Compound viii |
| 8 | Coupling with carboxylic acid derivative | R1COOH, 1-hydroxybenzotriazole, EDC·HCl, triethylamine | Compound ix |
| 9 | Boc protection and cyclization | Hydrogen chloride in ethanol, N,N'-carbonyldiimidazole, R2-OH, triethylamine | Compound x (final azaspiro compound) |
This sequence allows for the controlled introduction of the azaspirocyclic ketone and the tert-butyl carboxylate protecting group, enabling further medicinal chemistry applications.
Representative Experimental Procedure for Oxidation (Dess-Martin Periodinane Method)
A detailed experimental protocol for the oxidation step is as follows:
- To a suspension of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (2.10 g, 8.70 mmol) in anhydrous DCM (25 mL) at 0 °C under nitrogen, Dess-Martin periodinane (4.43 g, 10.44 mmol) is added portionwise.
- The mixture is stirred and allowed to warm to room temperature overnight.
- The reaction mixture is cooled back to 0 °C, diluted with DCM (50 mL), and washed with saturated sodium bicarbonate solution (30 mL) and saturated sodium thiosulfate solution (30 mL) to quench excess oxidant.
- The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Analytical Data Supporting the Preparation
The product is characterized by standard spectroscopic methods confirming the ketone functionality and spirocyclic structure:
| Analytical Technique | Observations |
|---|---|
| 1H NMR (600 MHz, CDCl3) | Signals consistent with azaspirocyclic framework and Boc group |
| 13C NMR (150 MHz, CDCl3) | Carbonyl carbon at ~172 ppm, Boc carbons at ~154 ppm, spirocyclic carbons in expected range |
| IR (ATR) | Strong carbonyl absorption bands at 1739 cm⁻¹ (ester) and 1694 cm⁻¹ (ketone) |
| HRMS (ESI) | Molecular ion peak consistent with C13H21NO3, confirming molecular formula and mass (M+Na)+ found at 292.1519 m/z (calcd 292.1525) |
These data confirm the successful oxidation and preservation of the Boc protecting group.
Additional Notes on Synthetic Strategy
- The use of Dess-Martin periodinane is preferred due to its mild oxidation conditions, which avoid overoxidation or cleavage of the sensitive spirocyclic system.
- The Boc protecting group is stable under these conditions, facilitating further synthetic transformations if needed.
- The patent route provides a versatile platform for the synthesis of related azaspiro compounds with potential pharmaceutical applications, involving careful functional group interconversions and protection/deprotection strategies.
- The synthetic steps require inert atmosphere and anhydrous conditions to ensure high purity and yield.
- Alternative oxidation methods (e.g., Swern oxidation) are less commonly reported for this substrate due to potential side reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Dess-Martin oxidation | tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate | Dess-Martin periodinane, DCM | 0 °C to RT, inert atmosphere | ~62% | Mild, selective oxidation preserving Boc group |
| Multi-step patent synthesis | Various azaspiro intermediates | Zn, NH4Cl, NaBH4, MsCl, NaN3, H2/Pd-C, EDC·HCl, HCl/EtOH, CDI | Multi-step, controlled sequence | Not specified | Enables medicinal chemistry derivatization |
This comprehensive overview consolidates the preparation methods of this compound from diverse, authoritative sources, emphasizing the oxidation of the hydroxy precursor with Dess-Martin periodinane as the key step, supported by detailed experimental and analytical data. The patent route offers an alternative, more complex synthetic strategy suitable for broader chemical modifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, PCC (Pyridinium chlorochromate).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Structure : Features an additional nitrogen atom at position 7, forming a diazaspiro system.
- Synthesis: Prepared via hydrogenation of cyano-methyl precursors using Raney nickel ( ).
- Crystallography : Exhibits planar geometry at the lactam ring (C6–C8/O2/O3/N2) and hydrogen-bonded chains along the [010] axis .
| Property | 7-Oxo-2-aza | 6-Oxo-2,7-diaza |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ | C₁₂H₂₀N₂O₃ |
| Spiro System | [4.4] | [4.4] |
| Functional Groups | 7-oxo, Boc-protected | 6-oxo, Boc-protected, diaza |
| Key Applications | Drug scaffold | Antibacterial agents |
| Crystallographic Stability | Envelope conformations | Planar lactam ring |
Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Key Differences :
- Structure : Oxo group shifted to position 8, altering hydrogen-bonding and reactivity.
- Commercial Availability : Marketed as an industrial-grade compound (99% purity) for research use ( ).
- Synthetic Relevance : Positional isomerism may influence metabolic stability compared to the 7-oxo derivative.
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate
Key Differences :
- Structure : Difluoro substitution at position 4 enhances electronegativity and lipophilicity.
- Formulation : Often isolated as an oxalic acid salt to improve solubility ( ).
- Applications : Fluorine atoms may enhance binding affinity in kinase inhibitors or CNS-targeting drugs.
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Key Differences :
- Spiro System : [3.5] system reduces ring strain but limits conformational flexibility compared to [4.4].
- Physical Properties : Lower molecular weight (239.31 g/mol) and distinct storage requirements (2–8°C) ( ).
- Synthetic Utility : Smaller spiro framework may favor nucleophilic substitutions in constrained environments.
Tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Biological Activity
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate is a compound with significant potential in biological research and applications. Its unique spiro structure and functional groups contribute to its reactivity and interactions with biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- IUPAC Name : this compound
The compound is synthesized through various chemical reactions, primarily oxidation and reduction processes, which allow it to serve as an intermediate in the synthesis of more complex molecules .
This compound exhibits biological activity through its interaction with specific molecular targets within cells. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biological pathways, making it a subject of interest for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering cellular signaling processes.
Cytotoxicity Studies
In vitro studies are essential for assessing the cytotoxic effects of this compound. Preliminary findings suggest that it may not exhibit significant cytotoxicity at lower concentrations, indicating a potential safety profile for further exploration in therapeutic contexts.
Case Studies
- Enzyme Activity Modulation :
- Oxidative Stress Reduction :
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Spiro structure | Potential enzyme inhibitor | Unique spiro configuration |
| Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Similar spiro structure | Moderate cytotoxicity | Different functional groups |
| 2-Oxo-7-azaspiro[3.5]nonane | Different ring size | Antioxidant properties | Less studied |
Q & A
Q. What are the established synthetic routes for Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate, and how is purity validated?
The synthesis typically involves multi-step reactions, such as hydrogenation of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni under a hydrogen atmosphere (50 psi) in methanol. Post-synthesis, crystallization from ethanol yields single crystals suitable for structural analysis . Purity is validated via chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, mass spectrometry). For example, the compound’s molecular formula (C12H20N2O3) and mass (240.3 g/mol) are confirmed by high-resolution mass spectrometry .
Q. How is the compound’s molecular structure characterized, and what crystallographic tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system with space group P2₁, and SHELXL (part of the SHELX suite) is widely used for refinement . Key parameters include bond lengths (e.g., C–C = 1.52–1.54 Å) and angles, with hydrogen bonds (N–H···O) forming 1D chains along the [010] axis . Conformational analysis reveals envelope-shaped five-membered rings, with C3 and C5 atoms deviating from planarity by ~0.008 Å .
Q. What safety protocols are critical during handling and storage?
The compound is stable under refrigeration (2–8°C) in sealed, dry containers. Avoid exposure to strong acids/bases, electrostatic discharge, and ignition sources. Personal protective equipment (PPE) includes nitrile gloves, chemical goggles, and flame-retardant lab coats. Spills should be vacuumed or swept into sealed containers for disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve ambiguities in the compound’s absolute configuration from crystallographic data?
The absolute configuration remains undetermined in some studies due to weak anomalous dispersion effects . To resolve this:
- Anomalous scattering experiments : Use Cu-Kα radiation to enhance dispersion signals.
- Computational modeling : Compare experimental and calculated circular dichroism (CD) spectra.
- Chemical derivatization : Introduce heavy atoms (e.g., bromine) to strengthen anomalous signals .
Q. What methodological strategies optimize crystallization for improved diffraction quality?
- Solvent screening : Ethanol is effective, but mixed solvents (e.g., ethanol/water) may reduce twinning.
- Temperature control : Slow cooling from 40°C to room temperature promotes large, defect-free crystals.
- Seeding : Use microseeds from prior batches to enhance reproducibility .
Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?
The N–H···O hydrogen bonds (2.89–3.02 Å) form 1D chains, stabilizing the lattice and increasing melting point. This network also impacts solubility: polar solvents (e.g., DMSO) disrupt H-bonds, enhancing dissolution. Computational studies (DFT) can correlate bond strengths with thermal stability .
Q. What analytical approaches reconcile contradictions in stability data under varying conditions?
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (e.g., CO/N₂O release at >200°C).
- Forced degradation studies : Expose the compound to UV light, humidity, or oxidative agents (H₂O₂) to identify degradation pathways.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Biological and Medicinal Chemistry Applications
Q. How is the compound’s bioactivity assessed in drug discovery pipelines?
- Target engagement assays : Screen against enzymes (e.g., proteases) using fluorescence polarization.
- SAR studies : Modify the spirocyclic core (e.g., substituents at C7) and evaluate binding affinity via SPR or ITC.
- ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 assays) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., kinases).
- MD simulations (GROMACS) : Analyze conformational dynamics over 100-ns trajectories.
- Pharmacophore modeling (MOE) : Identify critical H-bond donors/acceptors for lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
